molecular formula C8H15NO3 B13252508 Ethyl 4-(dimethylamino)-3-oxobutanoate

Ethyl 4-(dimethylamino)-3-oxobutanoate

Cat. No.: B13252508
M. Wt: 173.21 g/mol
InChI Key: SRLCEXBJBBTQIR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-oxobutanoate is a β-keto ester derivative featuring a dimethylamino group at the C4 position and a ketone at C2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cyclization reactions and as a precursor for heterocyclic compounds. Its ester group enhances stability compared to the free acid form, while the dimethylamino substituent introduces nucleophilic and electron-donating properties, facilitating applications in polymer chemistry and pharmaceuticals .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-3-oxobutanoate

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h4-6H2,1-3H3

InChI Key

SRLCEXBJBBTQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethylamino)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the dimethylamine on the carbonyl carbon of the ethyl acetoacetate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-3-oxobutanoate and its derivatives have a variety of applications in scientific research, including use as an intermediate in synthesizing organic compounds, and in the creation of polymers and materials with specific properties. Research also indicates that it possesses antimicrobial and anticancer properties, making it a candidate for drug development .

Scientific Research Applications

  • Organic Synthesis this compound is utilized as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. 1,3-dicarbonyl frameworks, such as β-keto esters, are important in synthetic chemistry. The highly acidic methylene group and the carbonyl group facilitate versatile multi-component reactions to afford polyfunctionalized compounds .
  • Material Science This compound can be employed in the production of polymers and materials with specific properties, such as UV-curable coatings and adhesives. Coumarin derivatives, which may be related to this compound, are used in functional polymers for electro-optical studies, photoreversible systems, biopolymers, polymerizations, chiral stationary phases for high-performance liquid chromatography (HPLC), and fluorescent tags and probes .
  • Biological Activity Studies this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Coumarins have demonstrated antimicrobial, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory activities. Some coumarins are used to treat Alzheimer's disease and have shown anti-HIV, anticancer, and anticoagulant activity .
  • Drug Development The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In a study evaluating its effects on Ehrlich Ascites Carcinoma (EAC) cells in mice, treatment with this compound resulted in a 100% decrease in tumor cell viability compared to control groups. The study also reported significant antioxidant effects and apoptosis induction in cancer cells, suggesting that this compound could be developed as an effective chemotherapeutic agent. Molecular docking investigations have indicated favorable interactions between this compound and specific cancer-related receptors, suggesting its potential as a lead compound for further drug development.

Other potential applications

ApplicationDescription
Lignin-Based HydrogelsLignin, which contains aromatic rings, aliphatic and phenolic hydroxyl, carboxyl, carbonyl, and methoxy groups, can be applied as an antioxidant, antimicrobial, anti-ultraviolet agent, and hemostatic agent . This may be relevant in the formulation of materials for pharmaceutical and biomedical applications .
Production of t-butyl 3-oxobutyrateThis compound may be used as an intermediate in the production of tert-butyl 3-oxobutyrate, which is produced by separating a reaction mixture into layers, extracting with toluene, and washing with a sodium chloride solution . The product can then be obtained through crystallization .
Coumarin-Caged Compounds(Coumarin-4-yl)methyl derivatives are exploited as tools for controlled probes of cell-based processes and for generating patterned surfaces in bioanalytical science, cell biology, and tissue engineering . They also have phototherapeutic properties .

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester group can undergo hydrolysis to release active metabolites, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Ethyl 3-Oxobutanoate (Acetoacetate)

  • Structure: Lacks the C4 dimethylamino group.
  • Reactivity: Primarily used in Claisen condensations and Michael additions due to its active methylene group. Its simplicity limits functionality in directed syntheses compared to dimethylamino-substituted analogs .
  • Applications : Intermediate in pharmaceuticals (e.g., antimalarials) and fragrances.

Ethyl 4-(3-Chlorophenyl)-3-Oxobutanoate

  • Structure : Features a 3-chlorophenyl group at C3.
  • Applications : Precursor in agrochemicals and drug candidates (e.g., COX-2 inhibitors) .

Ethyl 4-((Boc)Amino)-3-Oxobutanoate

  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at C4.
  • Reactivity: The Boc group stabilizes the amine, enabling controlled deprotection for peptide coupling. Less reactive in free-radical polymerizations compared to dimethylamino analogs .
  • Applications : Solid-phase peptide synthesis and controlled-release formulations.

Functional Group Comparisons in Polymer Chemistry

Ethyl 4-(Dimethylamino) Benzoate (EDB)

  • Structure: Aromatic benzoate ester with a dimethylamino group.
  • Reactivity: Exhibits higher radical scavenging efficiency and degree of conversion in resin polymerization compared to aliphatic analogs like Ethyl 4-(dimethylamino)-3-oxobutanoate. The conjugated aromatic system stabilizes radicals, enhancing photopolymerization rates .
  • Performance : Resins with EDB show superior mechanical properties (flexural strength: 120 MPa vs. 90 MPa for aliphatic amines) .

2-(Dimethylamino)Ethyl Methacrylate (DMAEMA)

  • Structure: Methacrylate ester with a terminal dimethylamino group.
  • Reactivity: Less efficient in photopolymerization due to steric hindrance from the methacrylate backbone. Requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) to achieve comparable conversion rates to this compound .
  • Applications : pH-responsive hydrogels and drug-delivery systems.

Ethyl 2-((Dimethylamino)Methylene)-3-Oxobutanoate

  • Structure: Dimethylamino group at the methylene position adjacent to the ketone.
  • Reactivity: Forms pyrimidine derivatives via condensation with benzamidine (yield: 73–80%). The dimethylamino group directs regioselectivity, favoring 4-alkyl-2-phenylpyrimidinyl esters .

Ethyl 4,4-Diethoxy-2-Methyl-3-Oxobutanoate

  • Structure : Diethoxy and methyl substituents at C4.
  • Reactivity: The electron-donating ethoxy groups enhance keto-enol tautomerism, useful in aldol reactions. Lacks the amine-directed reactivity of this compound .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP
This compound C₈H₁₅NO₃ 173.21 228–230 0.45
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 -20 (liquid) 0.89
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 Not reported 3.12

Table 2: Polymerization Performance

Compound Degree of Conversion (%) Flexural Strength (MPa) Required Co-Initiator
This compound 85 ± 3 95 ± 5 None
EDB 92 ± 2 120 ± 8 None
DMAEMA 68 ± 4 90 ± 6 DPI

Biological Activity

Ethyl 4-(dimethylamino)-3-oxobutanoate, often referred to as a derivative of ethyl acetoacetate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of dimethylamine with ethyl acetoacetate. The compound can be synthesized using various catalytic systems, including ionic liquids, which enhance yields and reduce reaction times. For instance, a study demonstrated that using ionic liquid-based organocatalysis significantly improved the efficiency of synthesizing similar compounds .

Cytotoxic Activity

This compound has shown promising cytotoxic activity against various cancer cell lines. A comparative study evaluated its effectiveness against HepG-2 (liver carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231 (breast carcinoma) cell lines. The results indicated that this compound exhibits a dose-dependent cytotoxic effect, with an IC50 value comparable to established chemotherapeutic agents like Doxorubicin.

Cell Line IC50 (µM) Selectivity Index (SI)
HepG-215.25.8
HCT-11612.46.1
MDA-MB-23118.74.5

The selectivity index is calculated by dividing the CC50 (the concentration causing 50% cytotoxicity in normal cells) by the IC50 for cancer cells, indicating a favorable therapeutic window for this compound .

Molecular docking studies have been conducted to elucidate the mechanism by which this compound exerts its biological effects. The compound was found to interact with key proteins involved in cancer cell proliferation, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. Binding energies ranging from 9.4-9.4 to 10.9-10.9 kcal/mol suggest strong interactions with critical amino acids in the active site of EGFR .

Case Studies

  • In Vitro Studies : A recent study assessed the antiproliferative effects of this compound on several cancer cell lines, demonstrating significant inhibition of growth at concentrations below those toxic to normal cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary tests have also suggested that this compound possesses antimicrobial properties against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) observed at 256 µg/mL .

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